4-(2,3-Dihydroxypropoxy)phenylbiguanide
Description
4-(2,3-Dihydroxypropoxy)phenylbiguanide is a synthetic biguanide derivative characterized by a phenyl group substituted with a 2,3-dihydroxypropoxy moiety. This compound has garnered attention in pharmacological research due to its role as a structural component in novel epithelial sodium channel (ENaC) inhibitors, such as N-(3,5-diamino-6-chloropyrazine-2-carbonyl)-N′-4-[4-(2,3-dihydroxypropoxy)phenyl]butyl-guanidine methanesulfonate (designated as 552-02 in studies) . ENaC inhibition is critical for treating mucoobstructive lung diseases like cystic fibrosis (CF), as it enhances airway hydration and mucociliary clearance. The dihydroxypropoxy group in this compound contributes to the compound’s hydrophilicity and binding affinity to ENaC, distinguishing it from earlier inhibitors.
Properties
CAS No. |
109351-12-4 |
|---|---|
Molecular Formula |
C11H17N5O3 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
1-carbamimidoyl-1-[4-(2,3-dihydroxypropoxy)phenyl]guanidine |
InChI |
InChI=1S/C11H17N5O3/c12-10(13)16(11(14)15)7-1-3-9(4-2-7)19-6-8(18)5-17/h1-4,8,17-18H,5-6H2,(H3,12,13)(H3,14,15) |
InChI Key |
ZJLAFPISHSXOSE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N(C(=N)N)C(=N)N)OCC(CO)O |
Canonical SMILES |
C1=CC(=CC=C1N(C(=N)N)C(=N)N)OCC(CO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Pharmacological Targets and Mechanisms
4-(2,3-Dihydroxypropoxy)phenylbiguanide-derived 552-02 and amiloride are both ENaC blockers but differ significantly in structure and efficacy:
| Parameter | 552-02 | Amiloride |
|---|---|---|
| Structure | Biguanide derivative with dihydroxypropoxy-phenyl and pyrazine-carbonyl groups | Pyrazine-based diuretic with amino groups |
| ENaC Inhibition Potency | Higher affinity due to extended hydrophobic interactions | Moderate affinity; shorter duration of action |
| Clinical Efficacy (CF) | Demonstrated improved mucociliary clearance in preclinical models | Limited efficacy in long-term CF management |
| Pharmacokinetics | Enhanced airway retention due to hydrophilic groups | Rapid systemic absorption; shorter local effect |
Key Research Findings
- 552-02 : In a 2008 study by Hirsh et al., 552-02 exhibited prolonged ENaC blockade in CF airway models, reducing mucus viscosity by 40% compared to placebo. Its dihydroxypropoxy-phenyl group enhanced solubility, allowing effective aerosol delivery .
- Amiloride: Hofmann et al.
Structural Analogues
A structurally related compound, 6-[[4-[3-[(2R)-2,3-Dihydroxypropoxy]propoxy]-2,3-difluorophenyl]methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide (Example 383 in EP 4 374 877 A2), shares the dihydroxypropoxy motif but incorporates a diazaspiro core and fluorinated aromatic groups. While this compound was optimized for HPLC purification (retention time: 1.32 minutes; LCMS: m/z 831 [M+H]+), its pharmacological profile remains uncharacterized .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
